molecular formula C11H12N2O2 B13198515 [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Katalognummer: B13198515
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: QOKXWXOJQUZYCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized in the presence of a base to yield the oxazole ring. The final step involves the reduction of the intermediate to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxymethyl group in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group, which is essential for the formation of the aminophenyl group in the final compound.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Heterocyclic Compounds: The oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine:

    Drug Development: The aminophenyl group in the compound can be modified to develop new pharmaceutical agents with potential therapeutic applications.

Industry:

    Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific properties.

Wirkmechanismus

The mechanism of action of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Aminobenzyl alcohol: Similar in structure but lacks the oxazole ring.

    2-(4-Aminophenyl)ethanol: Similar in structure but has an ethyl group instead of the oxazole ring.

    4-Aminophenylacetic acid: Precursor in the synthesis of the target compound.

Uniqueness: The presence of the oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

[2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3

InChI-Schlüssel

QOKXWXOJQUZYCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.